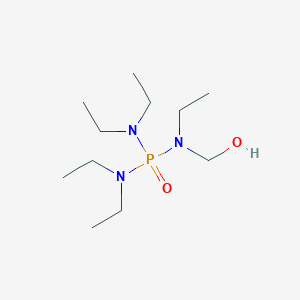
Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phosphoric triamides are derivatives of phosphoric acid where each of the hydroxyl groups have been replaced with an amino group . In bulk, these compounds are typically white solids and are soluble in polar solvents .
Synthesis Analysis
Phosphoramide, a type of phosphoric triamide, arises from the reaction of phosphoryl chloride with ammonia . Another method involves the reaction of N-benzoyl phosphoramidic dichloride with pyrrolidine .
Molecular Structure Analysis
The P–N bond lengths in phosphoric triamides are significantly shorter than the P–N single bond, and the nitrogen atoms are relatively planar .
Chemical Reactions Analysis
In moist air, phosphoramide hydrolyzes to an ammonium salt . It also reacts with sodium hydroxide with loss of ammonia .
Physical And Chemical Properties Analysis
Phosphoric triamides are typically white solids and are soluble in polar solvents . The P–N bond lengths are significantly shorter than the P–N single bond .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[bis(diethylamino)phosphoryl-ethylamino]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N3O2P/c1-6-12(7-2)17(16,13(8-3)9-4)14(10-5)11-15/h15H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFUJBHYDXVSTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=O)(N(CC)CC)N(CC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N3O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153523 |
Source


|
| Record name | Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)- | |
CAS RN |
122121-89-5 |
Source


|
| Record name | Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122121895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric triamide, N,N,N',N',N''-pentaethyl-N''-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














